

## The Multifaceted Identity of Anticancer Agent 204: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 204 |           |
| Cat. No.:            | B12378123            | Get Quote |

The designation "Anticancer Agent 204" is not unique to a single chemical entity. Instead, it represents a convergence of independent research efforts, each identifying a promising, albeit different, molecule with this numerical identifier. This technical guide provides an in-depth analysis of four distinct chemical agents that have been described as "Anticancer Agent 204," intended for researchers, scientists, and drug development professionals. The guide will delineate the chemical structure, properties, mechanism of action, and experimental protocols for each agent, presenting a clear and comprehensive overview of these potential anticancer therapeutics.

# Anticancer Agent 204 (Compound 15a): A Bisbibenzyl-Furoxan Hybrid

**Chemical Structure and Properties** 

Antitumor agent-204, also referred to as compound 15a, is a novel hybrid molecule integrating a bisbibenzyl scaffold with a furoxan moiety.[1] This unique combination is designed to act as a lysosomotropic agent for the treatment of drug-resistant non-small-cell lung cancer.[2]



| Property          | Value                                                                      |
|-------------------|----------------------------------------------------------------------------|
| Molecular Formula | Сэ9Нэ3N3O8S[1]                                                             |
| Molecular Weight  | 703.76 g/mol [1]                                                           |
| Target(s)         | Apoptosis; Reactive Oxygen Species (ROS)[1]                                |
| Pathway(s)        | Apoptosis; Immunology/Inflammation; Metabolic<br>Enzyme/Protease; NF-кВ[1] |

## **Biological Activity**

Compound 15a has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with particularly high efficacy against paclitaxel-resistant A549/Taxol cells.[2]

| Cell Line  | IC <sub>50</sub> (μΜ) |
|------------|-----------------------|
| A549       | 4.43[1]               |
| A549/Taxol | 0.87[1][2]            |
| MDA-MB-231 | 1.20[1]               |
| MCF-7      | 5.54[1]               |
| BEAS-2B    | 10.73[1]              |
| HUVEC      | 13.25[1]              |

In vivo studies using an A549/Taxol xenograft model in mice showed that compound 15a significantly inhibited tumor growth without observable systemic toxicity.[2]

#### Mechanism of Action

The anticancer effect of Compound 15a is attributed to its ability to selectively accumulate in the acidic lysosomes of drug-resistant cancer cells.[2] This accumulation triggers the release of nitric oxide (NO) and the generation of reactive oxygen species (ROS), leading to lysosomal membrane permeabilization, apoptosis, and cell cycle arrest at the G2/M phase.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action for **Anticancer Agent 204** (Compound 15a).



## **Experimental Protocols**

- Cell Viability Assay: The cytotoxicity of compound 15a was assessed using the MTT assay.
   Cells were seeded in 96-well plates and treated with various concentrations of the compound for 48 hours. The IC<sub>50</sub> values were calculated from the resulting dose-response curves.
- In Vivo Antitumor Efficacy: Female BALB/c nude mice bearing A549/Taxol xenografts were treated with intraperitoneal injections of compound 15a (1, 5, and 10 mg/kg) once every four days for 16 days. Tumor volume and body weight were monitored throughout the study.[1]

## Anticancer Agent 204 (Compound 6): A Fluorinated Cinnamide Derivative

Chemical Structure and Properties

This iteration of **Anticancer Agent 204**, also known as Compound 6, is a fluorinated derivative of cinnamide.[3][4]

| Property          | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| Molecular Formula | C <sub>26</sub> H <sub>18</sub> FN <sub>5</sub> O <sub>3</sub> S[3] |
| Molecular Weight  | 499.52 g/mol [5]                                                    |
| Target(s)         | Apoptosis; MMP[5]                                                   |
| Pathway(s)        | Apoptosis; Metabolic Enzyme/Protease[5]                             |

### **Biological Activity**

Compound 6 has been shown to possess antiproliferative activity against the HepG2 liver cancer cell line with an IC<sub>50</sub> value of 4.23  $\mu$ M, which is more potent than the reference compound staurosporine (IC<sub>50</sub> = 5.59  $\mu$ M).[4]

#### Mechanism of Action

The anticancer activity of Compound 6 stems from its ability to induce cell cycle arrest in the G1 phase and promote apoptosis in HepG2 cells.[3][4] This is achieved by reducing the



## mitochondrial membrane potential (MMP).[3][4]



Click to download full resolution via product page

Caption: Mechanism of action for Anticancer Agent 204 (Compound 6).

## **Experimental Protocols**

- Synthesis: The synthesis of Compound 6 and other cinnamide-fluorinated derivatives is described in the work by Nasser Binjawhar D, et al.[4]
- Cytotoxicity Assay: The antiproliferative properties of the synthesized compounds against the HepG2 liver cancer cell line were evaluated using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) technique.[6][7]



- Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of HepG2 cells treated with Compound 6.[4]
- Apoptosis Assay: Apoptosis was assessed by measuring the mitochondrial membrane potential (MMP) and through fluorescence-activated cell sorting (FACS) to quantify early and late apoptotic cells.[4]

## VT204: A Covalent KRASG12C Inhibitor

Chemical Structure and Properties

VT204 is a small molecule inhibitor that specifically targets the KRASG12C mutation, a common driver in non-small cell lung cancer (NSCLC).[8][9]

A representative chemical structure of VT204 can be found in the publication by Yang et al. (2024).[10]

**Biological Activity** 

VT204 has been shown to effectively suppress the proliferation of NCI-H358 cells, which harbor the KRASG12C mutation, with significant inhibition observed at a concentration of 8 µM. [8][9] It also inhibits colony formation and suppresses migration and invasion of these cells.[8]

Mechanism of Action

VT204 acts as a covalent inhibitor of KRASG12C in its GDP-bound state.[8] By binding to the mutant protein, VT204 modulates the downstream RAF/MEK/ERK signaling pathway, leading to a reduction in the phosphorylation of ERK.[8][9] This inhibition of KRAS signaling results in G2/M-phase cell cycle arrest and the induction of apoptosis in KRASG12C-mutated cells.[8][9]





Click to download full resolution via product page

Caption: Signaling pathway inhibited by VT204.



## **Experimental Protocols**

- Cell Proliferation Assay: Cell viability was assessed using the CCK8 assay after treating cells with various concentrations of VT204 for 24 or 48 hours.
- Colony Formation Assay: Cells were seeded in 6-well plates, treated with VT204 for 24 hours, and then cultured in fresh medium for 7 days to allow for colony formation.
- Western Blotting: The effect of VT204 on the phosphorylation of ERK was determined by Western blotting using antibodies specific for total ERK and phosphorylated ERK.
- In Vivo Xenograft Studies: The in vivo efficacy of VT204 was evaluated in xenograft models using NCI-H358 cells.[8]

## SIL204: An RNA Interference Therapeutic

## Chemical Nature and Properties

SIL204 is not a small molecule but rather an RNA interference (siRNA) therapeutic. It is designed to specifically target and silence the production of oncogenic KRAS proteins at the genetic level, particularly those with G12D and G12V mutations.[4]

### Delivery and Formulation

A significant challenge with siRNA therapeutics is their delivery to target cells. Silexion Therapeutics is developing SIL204 with advanced delivery systems, including a lipid-conjugated system and encapsulation in PLGA microparticles, to enhance its entry into tumor cells and provide extended-release profiles.[3][5]

#### Mechanism of Action

SIL204 functions by harnessing the cell's natural RNA interference machinery. The siRNA molecule is designed to be complementary to the messenger RNA (mRNA) of the mutant KRAS gene. Upon entering the cell, SIL204 binds to the target mRNA, leading to its degradation. This prevents the translation of the mRNA into the oncogenic KRAS protein, thereby inhibiting the cancer-driving signaling pathways.





Click to download full resolution via product page

Caption: Experimental workflow for SIL204-mediated gene silencing.



## Preclinical and Clinical Development

Preclinical studies have demonstrated that SIL204 can significantly inhibit the growth of human lung and pancreatic cancer cell lines harboring KRAS mutations in xenograft mouse models.[3] [5] Silexion Therapeutics has announced plans to initiate a Phase 2/3 clinical trial to investigate SIL204 for the treatment of KRAS-driven solid tumors.[3]

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and application of SIL204 are proprietary. However, general methods for siRNA experiments would include:

- siRNA Design and Synthesis: Design of siRNA sequences with high specificity for the target KRAS mutations and chemical synthesis of the RNA oligonucleotides.
- In Vitro Transfection: Delivery of SIL204 into cancer cell lines using lipid-based transfection reagents to assess knockdown of KRAS mRNA and protein levels, and effects on cell viability.
- In Vivo Delivery and Efficacy: Administration of formulated SIL204 (e.g., in lipid nanoparticles or microparticles) to tumor-bearing animal models to evaluate tumor growth inhibition.

This guide illustrates that "**Anticancer Agent 204**" is a designation that has been applied to a diverse set of promising therapeutic candidates. Each of these agents, from small molecule inhibitors to an RNA interference therapeutic, operates through distinct mechanisms to combat cancer, highlighting the multifaceted approaches being employed in modern oncology research. The information presented here provides a comprehensive foundation for researchers and drug developers interested in these specific molecules.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of hybrids of bisbibenzyl with furoxan as lysosomotropic agents for the treatment of drug-resistant non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer agent 204 TargetMol [targetmol.com]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Multifaceted Identity of Anticancer Agent 204: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12378123#anticancer-agent-204-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com